molecular formula C8H10F3NO B12895088 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone CAS No. 470691-47-5

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B12895088
CAS No.: 470691-47-5
M. Wt: 193.17 g/mol
InChI Key: SXCCONCNUYPSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trifluoroacetyl group being introduced to the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroethanone moiety to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoroethanone moiety and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

470691-47-5

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

1-(3,4-dimethyl-2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3

InChI Key

SXCCONCNUYPSQY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C=C1C)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.